N-(4-ethylphenyl)-4-phenoxybutanamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-15-10-12-16(13-11-15)19-18(20)9-6-14-21-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVXXNRGOLKBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with 4-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under anhydrous conditions and at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-ethylphenyl)-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-ethylphenyl)-4-phenoxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The phenoxy and ethylphenyl groups can interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Phenyl Substituents
The bioactivity and physicochemical properties of phenoxybutanamide derivatives are highly dependent on substituents on the phenyl ring. Key examples include:
Cycloalkyl vs. Aromatic Amide Derivatives
Replacing the aromatic 4-ethylphenyl group with cycloalkyl chains alters steric and electronic properties:
| Compound Name | Amide Substituent | Molecular Formula | Key Properties/Activities |
|---|---|---|---|
| N-cyclododecyl-4-phenoxybutanamide | Cyclododecyl | C₂₂H₃₅NO₂ | High steric hindrance; may reduce binding efficiency but increase lipid solubility |
| N-cyclohexyl-4-phenoxybutanamide | Cyclohexyl | C₁₆H₂₁NO₂ | Moderate steric bulk; improved solubility compared to larger cycloalkyl groups |
Uniqueness of N-(4-ethylphenyl)-4-phenoxybutanamide: The 4-ethylphenyl group provides a planar aromatic structure, facilitating π-π interactions with biological targets, unlike bulky cycloalkyl substituents that may hinder binding .
Functional Group Variations in the Phenoxybutanamide Backbone
Modifications to the phenoxy or butanamide moieties significantly impact activity:
Uniqueness of this compound: The amide linkage and unmodified phenoxy group preserve hydrogen-bonding and hydrophobic interactions critical for target binding, distinguishing it from amine or ketone derivatives .
Data Tables
Table 1: Structural Comparison of Selected Analogues
| Compound | Substituent | Molecular Weight (g/mol) | LogP* | Key Bioactivity |
|---|---|---|---|---|
| This compound | 4-C₂H₅ | 283.36 | ~3.5 | Under investigation |
| N-(4-chlorophenyl)-2-phenoxybutanamide | 4-Cl | 280.75 | ~3.8 | Antimicrobial |
| N-cyclododecyl-4-phenoxybutanamide | Cyclododecyl | 345.52 | ~5.2 | Lipophilic modulator |
| N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide | 4-NH₂CH₂ | 284.35 | ~2.1 | Solubility-enhanced |
*LogP values estimated using PubChem data .
Q & A
Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-4-phenoxybutanamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
Amide Coupling : React 4-phenoxybutanoic acid with 4-ethylaniline using coupling agents like EDCl/HOBt in anhydrous DCM under nitrogen .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Note: Optimize reaction temperature (60–80°C) and monitor progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to verify aromatic protons (δ 6.8–7.4 ppm), ethyl group (δ 1.2–1.4 ppm), and amide carbonyl (δ ~168 ppm) .
- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H] at m/z 325.4) and fragmentation patterns .
- HPLC : Use a C18 column (ACN/water, 70:30) to assess purity (>98%) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Enzyme Inhibition : Test against cyclooxygenase (COX-2) or kinases using fluorometric assays (IC determination) .
- Antimicrobial Activity : Conduct broth microdilution assays (MIC values) against S. aureus and E. coli .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells to evaluate IC .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
Q. Functional Group Modifications :
- Replace the ethyl group with halogenated or bulkier substituents (e.g., -CF, -OCH) to assess steric/electronic effects .
- Vary the phenoxy chain length (C3–C5) to study flexibility impacts .
Biological Testing : Compare modified analogs in target-specific assays (e.g., COX-2 inhibition) .
Computational Analysis : Perform molecular docking (AutoDock Vina) to predict binding affinities to COX-2 or other targets .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Dose-Response Curves : Generate full-dose curves (0.1–100 µM) to identify non-linear effects .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What strategies optimize bioavailability for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents to calculate AUC, , and .
- Metabolite Identification : Use LC-MS/MS to detect major metabolites in plasma .
Key Considerations for Researchers
- Synthesis Reproducibility : Ensure anhydrous conditions during amide coupling to prevent hydrolysis .
- Data Validation : Cross-validate biological results with orthogonal assays (e.g., Western blot for enzyme inhibition) .
- Ethical Compliance : Follow institutional guidelines for in vivo testing and cytotoxicity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
